2-(5-Bromo-2-iodophenoxy)-N-cyclobutylacetamide
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Overview
Description
2-(5-Bromo-2-iodophenoxy)-N-cyclobutylacetamide is an organic compound that features both bromine and iodine atoms attached to a phenoxy group, which is further connected to an acetamide moiety with a cyclobutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-iodophenoxy)-N-cyclobutylacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-iodophenol.
Formation of Phenoxy Acetamide: The phenol group of 5-bromo-2-iodophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(5-bromo-2-iodophenoxy)acetamide.
Cyclobutyl Substitution: The acetamide is then reacted with cyclobutylamine under appropriate conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-iodophenoxy)-N-cyclobutylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The phenoxy and acetamide groups can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling, where the halogen atoms are replaced with other groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while coupling reactions could introduce various aryl or alkyl groups.
Scientific Research Applications
2-(5-Bromo-2-iodophenoxy)-N-cyclobutylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-iodophenoxy)-N-cyclobutylacetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially modulating their activity. The presence of bromine and iodine atoms may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-iodophenoxy)acetamide
- 2-(5-Bromo-2-iodophenoxy)-N,N-dimethylacetamide
- Ethyl (5-bromo-2-iodophenoxy)acetate
Uniqueness
2-(5-Bromo-2-iodophenoxy)-N-cyclobutylacetamide is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(5-bromo-2-iodophenoxy)-N-cyclobutylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrINO2/c13-8-4-5-10(14)11(6-8)17-7-12(16)15-9-2-1-3-9/h4-6,9H,1-3,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTSCEUIGFIUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)COC2=C(C=CC(=C2)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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